molecular formula C9H18ClNO2 B3050042 2-Amino-2-cycloheptylacetic acid hydrochloride CAS No. 232281-72-0

2-Amino-2-cycloheptylacetic acid hydrochloride

Cat. No.: B3050042
CAS No.: 232281-72-0
M. Wt: 207.7 g/mol
InChI Key: FOHHHWQTBPZFAO-UHFFFAOYSA-N
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Description

2-Amino-2-cycloheptylacetic acid hydrochloride is a cyclic amino acid derivative characterized by a seven-membered cycloheptane ring substituted with an amino group and a carboxylic acid moiety, neutralized as a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of approximately 191.45 g/mol (calculated from constituent atomic masses). The compound is synthesized through cycloheptane ring functionalization, followed by amino group introduction and subsequent salt formation. It is primarily utilized in pharmaceutical research as a building block for peptidomimetics or enzyme inhibitors, leveraging its conformational flexibility and solubility profile .

Properties

IUPAC Name

2-amino-2-cycloheptylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHHWQTBPZFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627741
Record name Amino(cycloheptyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232281-72-0
Record name Cycloheptaneacetic acid, α-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232281-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino(cycloheptyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cycloheptylacetic acid hydrochloride typically involves the following steps:

    Cycloheptanone to Cycloheptanol: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride.

    Cycloheptanol to Cycloheptyl Bromide: Cycloheptanol is then converted to cycloheptyl bromide through a reaction with hydrobromic acid.

    Cycloheptyl Bromide to 2-Amino-2-cycloheptylacetic Acid: The cycloheptyl bromide undergoes a nucleophilic substitution reaction with glycine to form 2-amino-2-cycloheptylacetic acid.

    Formation of Hydrochloride Salt: Finally, the 2-amino-2-cycloheptylacetic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cycloheptylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-cycloheptylacetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-cycloheptylacetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with other cyclic and aromatic-substituted amino acid hydrochlorides to highlight structural, physicochemical, and application-based differences.

Cyclic Amino Acid Hydrochlorides with Saturated Rings

a. 2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO₃
  • Molecular Weight : 195.64 g/mol
  • Structural Feature : Contains a tetrahydropyran (oxane) ring.
  • Applications : Versatility in pharmaceuticals (e.g., enzyme inhibitors), agrochemicals, and material science due to its balanced hydrophobicity and stereochemical stability .
b. Cyclohexyl 2-Aminoacetate Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Structural Feature : Cyclohexyl ester linked to a glycine backbone.
  • Applications : Intermediate in drug synthesis (e.g., prodrugs) due to ester functionality, which enhances membrane permeability .

Key Comparison :

  • The tetrahydropyran derivative (C₇H₁₄ClNO₃) has an additional oxygen atom, improving hydrogen-bonding capacity, whereas the cycloheptyl analog lacks this feature .

Aromatic/Aryl-Substituted Amino Acid Hydrochlorides

a. (R)-2-Amino-2-(naphthalen-1-yl)acetic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₂ClNO₂
  • Molecular Weight : 237.68 g/mol
  • Structural Feature : Naphthalene substituent.
  • Applications: Potential use in receptor ligand design due to strong π-π interactions with aromatic residues in proteins .
b. (R)-2-Amino-2-(2-chlorophenyl)acetic Acid Hydrochloride
  • Molecular Formula: C₈H₉Cl₂NO₂
  • Molecular Weight : 222.07 g/mol
  • Structural Feature : 2-Chlorophenyl group.
  • Applications : Antimicrobial or antiviral agents, leveraging halogen-mediated hydrophobic interactions .
c. 2-(Methylamino)-2-phenylacetic Acid Hydrochloride
  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Structural Feature: Phenyl group with methylamino substitution.
  • Applications : Precursor for chiral catalysts or bioactive molecules requiring steric hindrance .

Key Comparison :

  • Aromatic substituents (e.g., naphthalene, chlorophenyl) enhance lipophilicity and target affinity but may reduce aqueous solubility compared to the cycloheptyl analog.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Feature Key Applications
2-Amino-2-cycloheptylacetic acid HCl C₈H₁₄ClNO₂ 191.45 Cycloheptyl ring Peptidomimetics, enzyme inhibitors
2-Amino-2-(oxan-3-yl)acetic acid HCl C₇H₁₄ClNO₃ 195.64 Tetrahydropyran ring Pharmaceuticals, agrochemicals
Cyclohexyl 2-aminoacetate HCl C₈H₁₆ClNO₂ 193.67 Cyclohexyl ester Synthetic intermediates
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid HCl C₁₂H₁₂ClNO₂ 237.68 Naphthalene substituent Receptor ligands
(R)-2-Amino-2-(2-chlorophenyl)acetic acid HCl C₈H₉Cl₂NO₂ 222.07 2-Chlorophenyl group Antimicrobial agents
2-(Methylamino)-2-phenylacetic acid HCl C₉H₁₂ClNO₂ 201.65 Phenyl + methylamino Chiral synthesis

Research Findings and Implications

  • Solubility : Hydrochloride salts universally improve water solubility, critical for bioavailability. Cycloheptyl derivatives balance solubility and lipophilicity .
  • Conformational Flexibility : Larger rings (e.g., cycloheptyl) enable adaptation to dynamic binding sites, unlike rigid aromatic systems .
  • Biological Activity : Aromatic analogs show higher target affinity but may suffer from metabolic instability, whereas saturated rings offer tunable pharmacokinetics .

Biological Activity

2-Amino-2-cycloheptylacetic acid hydrochloride, a chiral amino acid derivative, has garnered attention due to its potential biological activities, particularly within neuropharmacology. With the molecular formula C₉H₁₈ClNO₂ and a CAS number of 2940879-50-3, this compound features a cycloheptyl group that contributes to its unique properties and potential applications in therapeutic contexts.

The hydrochloride form of 2-amino-2-cycloheptylacetic acid enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications. The compound's structure allows it to participate in typical amino acid reactions, which are essential for synthesizing derivatives for specific applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities. Preliminary studies suggest its potential influence on neurotransmitter release and modulation of synaptic activity, positioning it as a candidate for treating neurological disorders. Its structural similarity to known neurotransmitters suggests interactions with various receptors in the central nervous system.

Interaction with Neurotransmitter Systems

Initial findings indicate that this compound may modulate both glutamate and GABAergic systems, which play crucial roles in excitatory and inhibitory neurotransmission balance. This modulation could have implications for developing therapies aimed at neurological conditions characterized by imbalances in these neurotransmitter systems.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Neuropharmacological Studies :
    • In vitro studies demonstrated that the compound influences synaptic transmission by affecting neurotransmitter release dynamics.
    • Animal models indicated potential anxiolytic effects, suggesting a role in anxiety-related disorders.
  • Comparative Analysis with Analog Compounds :
    • A comparative study highlighted differences in biological activity between this compound and its analogs, such as (S)-2-amino-2-cyclohexylacetic acid hydrochloride. The cycloheptyl structure appears to confer distinct pharmacological properties not found in smaller ring analogs.

Data Table: Biological Activity Comparison

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundCycloheptyl derivativeLarger ring size enhances receptor interactionsModulates glutamate and GABA systems
(S)-2-Amino-2-cyclohexylacetic acid hydrochlorideCyclohexyl derivativeSmaller ring size compared to cycloheptylLimited receptor modulation
2-Amino-3-methylbutanoic acidBranched-chain amino acidDifferent side chain structureVaries significantly from cycloheptyl

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential pathways include:

  • Receptor Binding : Interaction with specific neurotransmitter receptors.
  • Intracellular Signaling : Modulation of intracellular signaling cascades that influence neuronal excitability and neurotransmitter release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cycloheptylacetic acid hydrochloride
Reactant of Route 2
2-Amino-2-cycloheptylacetic acid hydrochloride

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